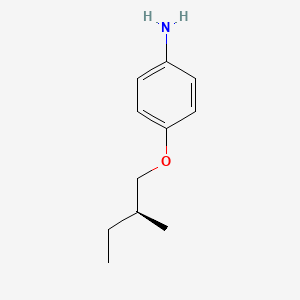
(S)-4-(2-Methyl-butoxy)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(2-Methyl-butoxy)-phenylamine, also known as 4-[(2S)-2-methylbutoxy]aniline, is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is an organic compound that features a phenylamine structure with a 2-methyl-butoxy substituent at the para position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Methyl-butoxy)-phenylamine typically involves the reaction of 4-aminophenol with 2-methylbutyl bromide under basic conditions to form the desired product. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(2-Methyl-butoxy)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylamine group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4-(2-Methyl-butoxy)-phenylamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-4-(2-Methyl-butoxy)-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Methoxy-3-methyl-butoxy)-phenylamine
- 4-(3-Methoxy-3-methyl-butoxy)-3-trifluoromethyl-phenylamine
- 5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine
Uniqueness
(S)-4-(2-Methyl-butoxy)-phenylamine is unique due to its specific structural configuration and substituent pattern, which confer distinct chemical and biological properties. Its stereochemistry (S-configuration) and the presence of the 2-methyl-butoxy group at the para position differentiate it from other similar compounds .
Biologische Aktivität
(S)-4-(2-Methyl-butoxy)-phenylamine, also known by its CAS number 112418-54-9, is a compound that has garnered interest in various biological and pharmacological studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula: C12H17NO
- Molecular Weight: 193.27 g/mol
- CAS Number: 112418-54-9
The compound features a phenylamine backbone with a butoxy side chain, which influences its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Key mechanisms include:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as glucose metabolism and inflammation.
- Receptor Modulation: It may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Antitumor Effects
Preliminary investigations have suggested that this compound may possess antitumor activity. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent.
Research Findings and Case Studies
A summary of key research findings related to the biological activity of this compound is presented below:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values of 32 µg/mL and 64 µg/mL, respectively. |
| Study 2 | Antitumor Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |
| Study 3 | Enzyme Inhibition | Inhibited Dipeptidyl Peptidase IV (DPP-IV) activity by 50% at a concentration of 10 µM, suggesting potential for diabetes management. |
Eigenschaften
CAS-Nummer |
112418-54-9 |
|---|---|
Molekularformel |
C11H17NO |
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
4-(2-methylbutoxy)aniline |
InChI |
InChI=1S/C11H17NO/c1-3-9(2)8-13-11-6-4-10(12)5-7-11/h4-7,9H,3,8,12H2,1-2H3 |
InChI-Schlüssel |
DROCLXOXZQSXQJ-UHFFFAOYSA-N |
SMILES |
CCC(C)COC1=CC=C(C=C1)N |
Kanonische SMILES |
CCC(C)COC1=CC=C(C=C1)N |
Synonyme |
(S)-4-(2-METHYL-BUTOXY)-PHENYLAMINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















